molecular formula C14H16N4O B2877327 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide CAS No. 1775452-42-0

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

Cat. No. B2877327
CAS RN: 1775452-42-0
M. Wt: 256.309
InChI Key: YKWIAPZEDCRFIZ-UHFFFAOYSA-N
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Description

“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” is a compound that belongs to the class of piperazine-fused triazoles . It is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds are considered as building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” can be analyzed using 1H NMR spectrum . The spectrum shows the presence of various functional groups in the compound .


Chemical Reactions Analysis

The compound is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds can undergo various chemical reactions to form derivatives with different substituents .


Physical And Chemical Properties Analysis

The compound is a beige solid with a melting point of 159–162°C . The calculated percentage composition is C 40.78; H 4.40; N 27.18 .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The compound is used as a building block in medicinal chemistry . It is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Development of Piperazine-fused Triazoles

The compound plays a significant role in the development of piperazine-fused triazoles . This development presents both challenges and opportunities in medicinal chemistry .

Drug Contamination Studies

The compound is studied in relation to drug contamination, specifically in Sitagliptin drug products . The study focuses on the formation pathway of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine .

Drug Manufacturing Optimization

The compound is used in the optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products . The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Antibacterial Activity

The compound is part of the triazolo[4,3-a]pyrazine derivatives that have been synthesized and tested for their antibacterial activities . The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

NK-3 Receptor Antagonists

The compound is part of novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines that act as selective NK-3 receptor antagonists . These compounds are used in therapeutic treatments .

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” and its derivatives could be further explored in the field of medicinal chemistry .

properties

IUPAC Name

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(19)15-12-6-4-5-11(9-12)14-17-16-13-7-2-3-8-18(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWIAPZEDCRFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

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